

A Technical Guide to Galegine (Isoamylene-Guanidine): Chemical Structure, Bioactivity, and Experimental Protocols

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Galegine, chemically known as isoamylene-guanidine or (3-Methyl-2-butenyl)guanidine, is a guanidine alkaloid first isolated from the plant Galega officinalis (Goat's Rue).[1][2][3] This plant has a long history in European folk medicine for treating symptoms now associated with diabetes mellitus.[4][5] The investigation into galegine's hypoglycemic properties, although limited by its toxicity, paved the way for the development of the biguanide class of antidiabetic drugs, most notably metformin.[2][6][7] This guide provides an in-depth technical overview of galegine's chemical structure, its biological mechanisms of action, and detailed experimental protocols relevant to its study.

Chemical Structure and Physicochemical Properties

Galegine is an isoprenoid guanidine derivative.[1] Its structure consists of a guanidine group attached to an isoamylene (or 3,3-dimethylallyl) carbon chain.[1][2] This unique structure is the basis for its biological activity and its historical significance as a lead compound in diabetes drug discovery.

Table 1: Physicochemical and Identification Properties of Galegine



Property	Value	Reference(s)	
IUPAC Name	2-(3-methylbut-2- enyl)guanidine	[3][8]	
Synonyms	Isoamylene-guanidine, N-3,3- dimethylallylguanidine, Isopentenyl guanidine	[1][3][8]	
CAS Number	543-83-9	[1]	
Molecular Formula	C ₆ H ₁₃ N ₃	[1]	
Molecular Weight	127.19 g/mol	[1][8]	
Appearance	Hygroscopic, bitter crystals	[1]	
Melting Point	60-65 °C	[1]	
Solubility	Freely soluble in water and alcohol; slightly soluble in ether	[1]	
pKa (Strongest Basic)	11.96 (Predicted)	[9]	
logP	0.35 (Predicted)	[9]	

Spectroscopic Characterization

While specific spectral data is not widely published, the structure of galegine allows for the prediction of its key spectroscopic features.

- ¹H NMR: Expected signals would include two singlets for the non-equivalent methyl groups on the double bond, a vinyl proton triplet, and a methylene group doublet coupled to the vinyl proton. Protons on the guanidinium group would likely appear as a broad singlet.
- ¹³C NMR: Key signals would correspond to the two methyl carbons, the vinyl carbons of the double bond, the methylene carbon, and the quaternary carbon of the guanidine group.
- IR Spectroscopy: Characteristic peaks would include N-H stretching vibrations for the amine and imine groups of the guanidine moiety, C=N stretching, and C=C stretching from the



isoamylene group.

• Mass Spectrometry: The molecular ion peak [M]+ at m/z 127.19 would be expected, along with characteristic fragmentation patterns corresponding to the loss of ammonia or parts of the isoamylene chain.

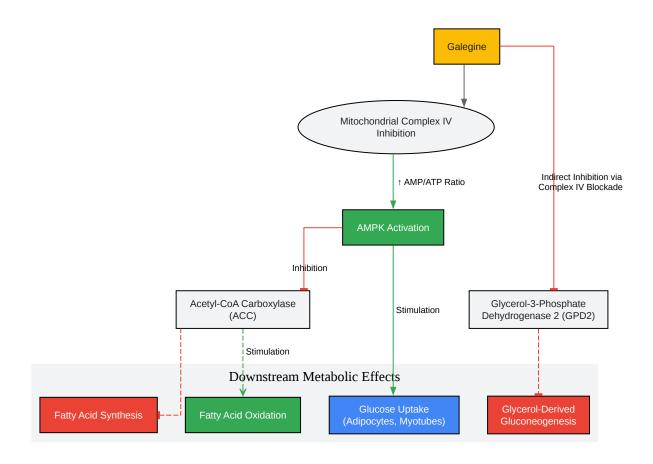
Biological Activity and Mechanisms of Action

Galegine exhibits several metabolic actions, primarily related to glucose and lipid metabolism. Its effects are largely mediated through the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[4][6][10]

AMPK Signaling Pathway

Galegine produces a concentration-dependent activation of AMPK in various cell lines, including hepatocytes, adipocytes, and myotubes.[6][10] Activation of AMPK triggers a cascade of downstream effects that contribute to its antidiabetic and weight-reducing properties.





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Caption: Galegine's mechanism of action via AMPK activation and Complex IV inhibition.

Quantitative Bioactivity Data

Galegine's effects have been quantified in various in vitro and in vivo models.

Table 2: Summary of Galegine's Quantitative Biological Activities



Assay / Model	System / Cell Line	Parameter	Value / Effect	Reference(s)
AMPK Activation	H4IIE rat hepatoma, HEK293, 3T3-L1 adipocytes, L6 myotubes	Activation Threshold	≥ 10 µM	[6][10]
Glucose Uptake	3T3-L1 adipocytes, L6 myotubes	Effective Concentration	50 μM - 3 mM	[6][10]
Lipolysis Inhibition	3T3-L1 adipocytes	Effective Concentration	1 - 300 μM (isoprenaline- mediated)	[6][10]
ACC Inhibition	3T3-L1 adipocytes, L6 myotubes	-	Concentration- dependent inhibition	[6][10]
Cytotoxicity	DFW human melanoma cells	IC50	630 μΜ	
Cytotoxicity	SK-MEL-5 human melanoma cells	IC50	3300 µM	
In Vivo Weight Loss	Male BALB/c mice	Dose in Feed	3.41 mmol/kg feed (~600 mg/kg)	[10]
In Vivo Glucose Lowering	Male BALB/c mice	Blood Glucose	3.2±0.4 mmol/L (vs 6.0±0.5 control)	[10]

Toxicology Data

Despite its therapeutic potential, the clinical use of galegine was halted due to its toxicity.[2][3] It is significantly more toxic than guanidine itself or the metformin derivative.



Table 3: Toxicological Data for Galegine and Related Compounds

Compound / Substance	Animal Model	Route	Parameter	Value	Reference(s
Galega officinalis (aerial parts)	Wistar rats	Oral	LD50	> 5 g/kg	[11][12]
Galegine Sulphate	Mice	-	Average Lethal Dose	77.5 mg/kg	[12]
Galega officinalis	Sheep	Gavage	Pathologic Effects	Hydrothorax, lung congestion, edema	[13]

Note: The primary toxicity targets appear to be the liver and lungs, with observed effects including sinusoidal congestion and alveolar hemorrhage.[11][13]

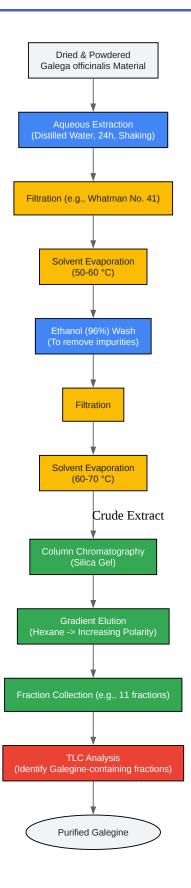
Experimental Protocols

This section details common methodologies for the isolation, purification, and biological evaluation of galegine.

Isolation and Purification from Galega officinalis

This workflow outlines a typical procedure for extracting and purifying galegine from dried plant material.[14][15]





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Caption: Workflow for the extraction and purification of galegine from plant material.



Protocol Details:

- Extraction: 5 g of powdered, dried G. officinalis is suspended in 50 mL of distilled water and agitated on a shaker for 24 hours at room temperature.[14]
- Filtration & Concentration: The aqueous extract is filtered through Whatman No. 41 filter paper. The solvent is then evaporated at 50-60°C to yield a crude extract.[14]
- Purification: The crude extract is washed with 96% ethanol to remove certain impurities, filtered again, and evaporated at 60-70°C.[14]
- Chromatography: The resulting solid is subjected to column chromatography on a silica gel stationary phase. Elution begins with a non-polar solvent like hexane, with the polarity of the mobile phase gradually increased to elute compounds of increasing polarity.[15]
- Analysis: Fractions are collected and analyzed by Thin-Layer Chromatography (TLC) to identify those containing galegine. Further purification can be achieved using techniques like Molecularly Imprinted Polymers (MIP).[14][15]

AMPK Activity Assay

This protocol is adapted from methodologies used to demonstrate galegine's effect on AMPK. [10]

- Objective: To measure the activation of AMPK in cell lysates following treatment with galegine.
- Materials:
 - Cell lines (e.g., H4IIE hepatocytes, 3T3-L1 adipocytes).
 - Cell culture medium (e.g., DMEM with 10% FBS).
 - Galegine solution of various concentrations.
 - Lysis buffer.
 - Synthetic peptide substrate: SAMS (HMRSAMSGLHLVKRR).



- ∘ [y-³²P]ATP.
- Phosphocellulose paper.
- Scintillation counter.

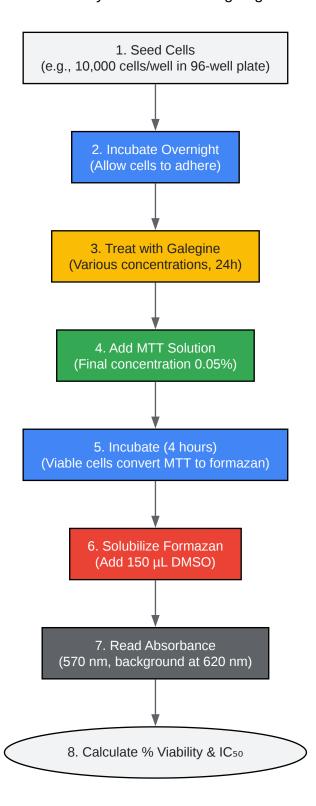
Procedure:

- Cell Culture: Plate cells in 10 cm dishes and culture until confluent.
- \circ Treatment: Replace the medium with fresh medium containing various concentrations of galegine (e.g., 0, 10 μ M, 100 μ M, 300 μ M) and incubate for a specified time (e.g., 1 hour).
- Cell Lysis: Wash cells with PBS and lyse on ice. Centrifuge the lysate to pellet cellular debris and collect the supernatant.
- Protein Quantification: Determine the protein concentration of the lysate (e.g., using a Bradford assay).
- Kinase Reaction: In a reaction mixture, combine cell lysate (containing AMPK) with the SAMS peptide substrate and [y-32P]ATP.
- Incubation: Allow the phosphorylation reaction to proceed at 30°C for a set time (e.g., 10 minutes).
- Spotting: Spot an aliquot of the reaction mixture onto phosphocellulose paper to bind the phosphorylated peptide.
- Washing: Wash the paper extensively with phosphoric acid to remove unincorporated [y-³²P]ATP.
- Measurement: Measure the radioactivity of the paper using a scintillation counter.
- Analysis: Express AMPK activity as nmol of phosphate incorporated into the substrate per minute per mg of lysate protein (nmol/min/mg).

Cell Viability (MTT) Assay



This protocol is used to determine the cytotoxic effects of galegine and calculate its IC₅₀ value.



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Caption: Standard workflow for assessing galegine's cytotoxicity using an MTT assay.



Procedure:

- \circ Cell Seeding: Seed human melanoma cells (e.g., DFW, SK-MEL-5) into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight.
- Treatment: Expose the cells to a range of galegine concentrations (e.g., 0 4 mM) for 24 hours.
- MTT Addition: Add MTT solution to each well to a final concentration of 0.05% and incubate for 4 hours. During this time, mitochondrial reductases in viable cells convert the yellow MTT tetrazolium salt into purple formazan crystals.
- Solubilization: Add 150 μL of DMSO to each well to dissolve the formazan crystals.
- Measurement: Read the absorbance of the plate at 570 nm (for formazan) and 620 nm (as a background reference) using a microplate reader.
- Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value (the concentration of galegine that inhibits 50% of cell growth).

Conclusion

Galegine (isoamylene-guanidine) remains a molecule of significant interest in medicinal chemistry and pharmacology. Its well-defined chemical structure provides a clear basis for its biological activities, which are primarily centered around the modulation of cellular energy metabolism through AMPK activation. While its inherent toxicity precludes its direct therapeutic use, the study of galegine provides a valuable framework for understanding the mechanism of biguanide drugs and serves as a classic example of natural product-led drug discovery. The protocols and data presented in this guide offer a comprehensive resource for researchers investigating galegine and related guanidinic compounds.

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